Roxadustat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Several clinical trials have investigated the efficacy and safety of Roxadustat in CKD patients. A phase 3, randomized, double-blind, placebo-controlled trial demonstrated that Roxadustat was effective in increasing hemoglobin levels compared to placebo in patients with CKD not on dialysis []. Another phase 3 trial showed similar results in patients with CKD undergoing dialysis. These studies support the use of Roxadustat as a treatment for anemia associated with CKD.

Exploring New Applications

While Roxadustat is currently approved for the treatment of anemia in CKD, ongoing research is exploring its potential use in other medical conditions. Here are two promising areas of investigation:

- Myelodysplastic Syndromes (MDS): MDS is a group of bone marrow disorders that can cause anemia. Early-stage studies suggest that Roxadustat may be effective in increasing hemoglobin levels in patients with MDS [].

- Anemia associated with Cancer: Anemia is a frequent complication of cancer and its treatment, particularly chemotherapy. Studies are underway to evaluate the efficacy and safety of Roxadustat in managing anemia in cancer patients [].

Roxadustat is an innovative oral medication classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily used to treat symptomatic anemia associated with chronic kidney disease. By inhibiting prolyl hydroxylase enzymes, Roxadustat stabilizes hypoxia-inducible factor-1 alpha, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production and hemoglobin synthesis. This mechanism mimics the body's natural response to low oxygen levels, making Roxadustat a significant advancement in anemia management for patients with chronic kidney disease .

Roxadustat functions by inhibiting enzymes called HIF-prolyl hydroxylases. These enzymes are involved in regulating the level of hypoxia-inducible factor (HIF) within the body []. HIF plays a crucial role in the production of red blood cells. By inhibiting the enzymes that degrade HIF, Roxadustat allows for increased levels of HIF, which in turn stimulates red blood cell production.

Roxadustat's primary mechanism involves the inhibition of prolyl hydroxylase domain-containing enzymes, which are responsible for the degradation of hypoxia-inducible factor-1 alpha. The reaction can be summarized as follows:

- Inhibition of Prolyl Hydroxylase: Roxadustat binds to the active site of prolyl hydroxylases, preventing them from hydroxylating hypoxia-inducible factor-1 alpha.

- Stabilization of Hypoxia-Inducible Factor: The accumulation of hypoxia-inducible factor-1 alpha leads to enhanced transcription of erythropoietin and other erythropoiesis-related genes.

- Increased Erythropoiesis: Elevated erythropoietin levels stimulate red blood cell production in the bone marrow.

This cascade effect results in increased hemoglobin levels and improved oxygen delivery throughout the body .

Roxadustat has been shown to effectively stimulate erythropoiesis in patients with chronic kidney disease. Clinical studies indicate that it increases hemoglobin concentration significantly over time, with effects observed within weeks of administration. The drug operates through a dual mechanism:

- Erythropoietin Production: Roxadustat enhances endogenous erythropoietin production, which is crucial for red blood cell formation.

- Iron Metabolism Regulation: It also influences iron homeostasis by reducing hepcidin levels, thereby improving iron availability for hemoglobin synthesis .

The synthesis of Roxadustat involves multiple steps, typically starting from simple organic compounds. While specific proprietary methods may not be publicly disclosed, the general approach includes:

- Formation of Key Intermediates: Initial reactions create essential intermediates that contain the core structure.

- Functional Group Modifications: These intermediates undergo various chemical transformations to introduce necessary functional groups.

- Final Assembly: The final compound is obtained through coupling reactions and purification processes.

The detailed synthetic route remains proprietary but is based on established organic synthesis techniques .

Roxadustat is primarily indicated for treating anemia associated with chronic kidney disease in both dialysis-dependent and non-dialysis-dependent patients. Its applications extend beyond just treating anemia; it has potential implications in:

- Management of Anemia in Cancer Patients: Due to its ability to stimulate erythropoiesis.

- Potential Use in Athletic Doping: Its capacity to enhance red blood cell production has raised concerns regarding its misuse in sports .

Roxadustat has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: It is metabolized by cytochrome P450 enzymes, particularly CYP2C8 and UGT1A9. Co-administration with drugs that affect these pathways may alter Roxadustat's pharmacokinetics.

- Biological Interactions: Studies suggest that Roxadustat may increase levels of vascular endothelial growth factor, which could influence tumor growth dynamics and cardiovascular health .

Roxadustat shares its pharmacological class with other hypoxia-inducible factor prolyl hydroxylase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Roxadustat | Inhibits prolyl hydroxylase | Anemia in chronic kidney disease | Oral administration; regulates iron metabolism |

| Vadadustat | Inhibits prolyl hydroxylase | Anemia in chronic kidney disease | Currently under investigation; similar mechanism |

| Daprodustat | Inhibits prolyl hydroxylase | Anemia in chronic kidney disease | Investigational; different dosing regimen |

| Enarodustat | Inhibits prolyl hydroxylase | Anemia related to chronic diseases | Potential broader application beyond CKD |

Roxadustat stands out due to its established clinical use and comprehensive effects on both erythropoiesis and iron metabolism, making it a pivotal treatment option for managing anemia associated with chronic kidney disease .

Molecular Formula and Stereochemical Configuration

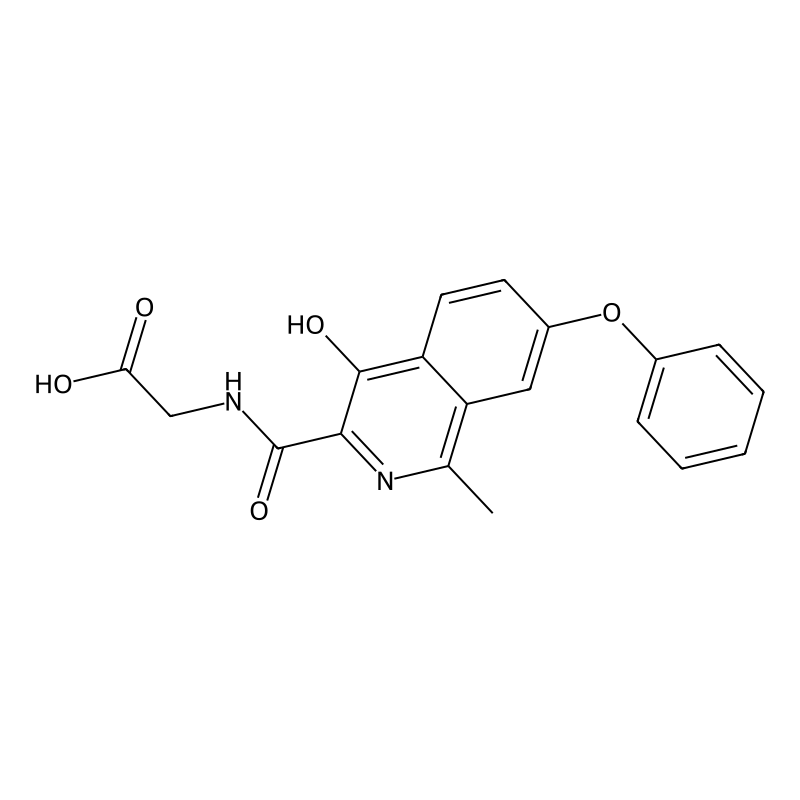

Roxadustat (C₁₉H₁₆N₂O₅) is a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) with a molecular weight of 352.34 g/mol. Its IUPAC name is 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid, featuring an isoquinoline core substituted with a phenoxy group, methyl group, hydroxyl group, and a glycine-derived side chain (Figure 1). The molecule lacks chiral centers, rendering it achiral and free of stereoisomerism.

Table 1: Key molecular properties of roxadustat

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₁₆N₂O₅ |

| Molecular weight | 352.34 g/mol |

| CAS Registry Number | 808118-40-3 |

| LogP (lipophilicity) | 1.85–3.13 |

| pKa (acidic) | 2.75 |

| pKa (basic) | 3.84 |

Physicochemical Properties: Solubility, Stability, and Crystallinity

Roxadustat exhibits pH-dependent solubility:

- Aqueous solubility: 0.1 mg/mL in water (neutral pH), increasing to >30 mg/mL in acidic or basic conditions due to ionization.

- Organic solvents: 30 mg/mL in DMSO, 50 mg/mL in DMF.

Stability studies reveal susceptibility to photodegradation, necessitating formulation with photostabilizers like titanium dioxide and iron oxide. Thermal stability is moderate, with a melting range of 199–215°C.

Crystallinity is critical for bioavailability. Roxadustat exists in multiple polymorphic forms (γ, δ, I–VII) and cocrystals (e.g., with proline or nicotinamide). Cocrystals enhance solubility; for example, the proline cocrystal achieves 4.8 mg/mL solubility in water versus 1.71 mg/mL for the free form.

Table 2: Selected solid-state forms of roxadustat

| Form Type | Co-former/Description | XRPD Peaks (°2θ) |

|---|---|---|

| Hemihydrate (Form B) | Water | 4.2, 8.3, 16.6 |

| Sodium salt | Sodium ion | 5.3, 16.0, 21.6 |

| Cocrystal RLP | L-proline | 12.5, 18.7, 24.9 |

| Cocrystal RNM | Nicotinamide | 14.2, 17.3, 22.1 |

Synthetic Pathways and Optimization Strategies

Cyclocondensation and Demasking Reactions for Isoquinoline Core Formation

The isoquinoline core is synthesized via a cyclocondensation reaction between methyl 2-(benzyloxy)-4-methoxy-5-phenoxybenzoyl glycinate and ammonium acetate under acidic conditions (HCl/EtOH). This one-pot process simultaneously promotes cyclization and demasking of protective groups, achieving >85% yield. Key intermediates include:

- Esterification: Tyrosine derivatives are esterified to enhance reactivity.

- Etherification: Phenolic hydroxyl groups are protected via benzylation.

- Oxidative dehydrogenation: Introduces the double bond in the isoquinoline ring.

Scalable Industrial Synthesis: Step-Efficiency and Yield Maximization

A five-step industrial synthesis (Figure 2) optimizes scalability:

- Carbonylation: Palladium-catalyzed carbonylation of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid with glycine methyl ester (yield: 89%).

- Hydrolysis: Base-mediated hydrolysis to the free acid (yield: 92%).

- Crystallization: Ethanol/water antisolvent precipitation (purity: >99.5%).

This route achieves an overall yield of 73.7% with residual Pd <10 ppm, meeting pharmacopeial standards. Alternative methods, such as the use of supercritical CO₂ for cocrystal formation, further reduce solvent waste.

Patent Literature and Intellectual Property Landscape

Roxadustat’s IP landscape is dominated by polymorphs, cocrystals, and formulation patents:

Table 3: Key patents and claims

Notable litigation includes the European Patent Office upholding FibroGen’s claims on photostable formulations (EP3252076B1) against generic challenges. Region-specific strategies are evident, with AstraZeneca retaining rights in China and South Korea while divesting other markets.

Roxadustat demonstrates robust erythropoietic efficacy across diverse chronic kidney disease populations through its mechanism as a hypoxia-inducible factor prolyl hydroxylase inhibitor. By reversibly binding to and inhibiting prolyl hydroxylase domain enzymes, roxadustat prevents the degradation of hypoxia-inducible factor alpha subunits under normoxic conditions [1] [2]. This stabilization leads to the formation of active hypoxia-inducible factor heterodimers that translocate to the nucleus and bind to hypoxia-responsive elements, subsequently activating target gene expression including erythropoietin [3].

Clinical Trial Efficacy Data

Comprehensive phase 3 clinical trials demonstrate consistent erythropoietic responses across different chronic kidney disease populations. In the pooled analysis of three phase 3 studies involving 4,277 patients with non-dialysis-dependent chronic kidney disease, roxadustat achieved a mean hemoglobin increase of 1.9 grams per deciliter compared to 0.2 grams per deciliter in the placebo group, representing a treatment difference of 1.7 grams per deciliter with a 95% confidence interval of 1.7 to 1.8 [4] [5]. The ANDES trial, the largest single study with 2,781 patients, confirmed this efficacy with a mean hemoglobin change of 1.75 grams per deciliter for roxadustat versus 0.40 grams per deciliter for placebo [6].

| Study Population | Sample Size | Hemoglobin Change (Roxadustat) | Hemoglobin Change (Control) | Treatment Difference | Response Rate |

|---|---|---|---|---|---|

| Pooled Phase 3 NDD-CKD | 4,277 | 1.9 g/dL | 0.2 g/dL | 1.7 (1.7-1.8) | Higher vs placebo |

| ANDES NDD-CKD | 2,781 | 1.75 g/dL | 0.40 g/dL | p<0.001 | 63% transfusion reduction |

| HIMALAYAS Incident Dialysis | 1,043 | 8.4→11.0 g/dL | 8.4→10.8 g/dL | Superior p=0.0005 | 88.2% vs 84.4% |

| DD-CKD Meta-analysis | 5,698 | 0.25 g/dL vs ESAs | Comparator ESAs | 0.14-0.36 | Higher vs ESAs |

In dialysis-dependent populations, roxadustat demonstrates non-inferiority to erythropoiesis-stimulating agents. The HIMALAYAS study in incident dialysis patients showed roxadustat superiority over epoetin alfa, with hemoglobin levels increasing from 8.4 to 11.0 grams per deciliter compared to 8.4 to 10.8 grams per deciliter in the control group [7]. A meta-analysis of 5,698 dialysis-dependent patients confirmed that roxadustat increased hemoglobin levels by 0.25 grams per deciliter compared to erythropoiesis-stimulating agents [8].

Molecular Mechanisms of Erythropoietic Response

The erythropoietic response involves a complex molecular cascade initiated by hypoxia-inducible factor stabilization. Under normal oxygen conditions, prolyl hydroxylase domain proteins hydroxylate specific proline residues on hypoxia-inducible factor alpha subunits, marking them for ubiquitination by von Hippel-Lindau tumor suppressor protein and subsequent proteasomal degradation [2]. Roxadustat inhibits this hydroxylation process, allowing hypoxia-inducible factor alpha to accumulate and form stable complexes with hypoxia-inducible factor beta subunits [3].

The pharmacokinetic profile supports sustained erythropoietic activity with an elimination half-life of 9.6 to 16 hours and apparent clearance of 1.2 to 2.65 liters per hour [2]. The concentration-effect relationship follows a sigmoidal Hill equation with a concentration at half-maximum effect of 10 to 36 micrograms per milliliter and a Hill coefficient of 3.3 [2]. This pharmacodynamic profile enables titratable erythropoietin induction within physiological ranges, avoiding the supraphysiological levels associated with traditional erythropoiesis-stimulating agents.

Iron Metabolism Integration

Roxadustat addresses both erythropoietin deficiency and iron metabolism dysfunction simultaneously. The compound significantly reduces hepcidin levels in a dose-dependent manner, with clinical studies showing hepcidin reduction from 37.5 to 4.8 nanograms per milliliter compared to placebo [3]. This hepcidin suppression occurs independently of baseline C-reactive protein levels, suggesting efficacy even in inflammatory states characteristic of chronic kidney disease [3].

The iron metabolism effects include enhanced intestinal iron absorption through upregulation of duodenal cytochrome B, divalent metal transporter 1, and ferroportin expression [3]. Additionally, roxadustat increases transferrin levels and total iron-binding capacity while improving transferrin saturation, collectively optimizing iron utilization for erythropoiesis [1] [9]. These effects reduce dependence on intravenous iron supplementation, with studies showing 32.8% of roxadustat patients requiring oral iron therapy compared to 43% in erythropoiesis-stimulating agent groups [10].

Lipid Metabolism Modulation: Cholesterol-Lowering Mechanisms

Roxadustat demonstrates significant cholesterol-lowering effects through multiple hypoxia-inducible factor-dependent mechanisms that directly target key enzymes in cholesterol biosynthesis. The primary mechanism involves hypoxia-inducible factor-mediated degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis [9] [11]. This degradation occurs through hypoxia-inducible factor activation of insulin-induced gene 2 transcription, which promotes proteasomal degradation of the reductase enzyme [12].

Clinical Evidence of Lipid-Lowering Effects

Phase 3 clinical trials consistently demonstrate robust cholesterol reduction across diverse patient populations. In the European phase 3 study of non-dialysis-dependent chronic kidney disease patients, roxadustat achieved a mean low-density lipoprotein cholesterol reduction of 0.602 millimoles per liter compared to an increase of 0.151 millimoles per liter in the placebo group [9]. This reduction was comparable to effects observed with low-dose statins and occurred independently of baseline statin use [9].

| Study Population | Total Cholesterol Change | LDL Cholesterol Change | HDL Cholesterol Change | Triglycerides Change | Statistical Significance |

|---|---|---|---|---|---|

| European Phase 3 NDD-CKD | Not specified | -0.602 vs +0.151 mmol/L (placebo) | Slight decrease | Not specified | p<0.001 |

| Hemodialysis Patients | Significant decrease | Significant decrease | No significant change | No significant change | p<0.001 |

| Peritoneal Dialysis | -0.63 vs +0.17 mmol/L (EPO) | -0.39 vs +0.24 mmol/L (EPO) | Not specified | Lower vs EPO | p<0.05 |

| DD-CKD Meta-analysis | -0.6 mmol/L | -0.39 mmol/L | Decrease | Reduced | p<0.05 |

| Non-dialysis CKD vs ESA | -30.4 mg/dL reduction | -18.1 mg/dL reduction | -5.8 mg/dL reduction | -40.1 mg/dL reduction | p<0.05 |

A meta-analysis of dialysis-dependent chronic kidney disease patients showed consistent lipid improvements with roxadustat reducing low-density lipoprotein cholesterol by 0.39 millimoles per liter and total cholesterol by 0.6 millimoles per liter compared to erythropoiesis-stimulating agents [8]. In peritoneal dialysis patients, total cholesterol decreased from 4.52 to 3.89 millimoles per liter and low-density lipoprotein cholesterol from 2.63 to 2.24 millimoles per liter after 48 weeks of treatment [11].

Molecular Mechanisms of Cholesterol Synthesis Inhibition

The cholesterol-lowering effects operate through multiple convergent pathways targeting different steps in cholesterol biosynthesis. Hypoxia-inducible factor activation by roxadustat affects acetyl coenzyme A availability, which is required for the initial step of cholesterol synthesis [9] [13]. Additionally, the pathway promotes degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase through enhanced ubiquitination and proteasomal degradation mechanisms [11] [12].

Roxadustat also modulates sterol-responsive element-binding protein 1c, a master regulator of lipogenesis. In alcoholic liver disease models, roxadustat significantly reduced both precursor and mature forms of sterol-responsive element-binding protein 1c, leading to decreased expression of fatty acid and triglyceride synthesis genes including acetyl coenzyme A carboxylase 1 and fatty acid synthase [14]. This dual targeting of both cholesterol and fatty acid synthesis pathways contributes to the comprehensive lipid-lowering profile.

Thyroid Hormone-Mediated Mechanisms

Emerging evidence suggests that roxadustat possesses structural similarities to thyroid hormone T3, contributing to its lipid-lowering mechanisms through thyroid hormone-like effects [15]. Clinical studies in hemodialysis patients demonstrate that roxadustat significantly suppresses thyroid-stimulating hormone and free T4 levels while reducing total cholesterol and low-density lipoprotein cholesterol [15]. The correlation between thyroid-stimulating hormone suppression and lipid changes suggests a thyroid hormone-mediated component to the cholesterol-lowering effects.

Patients with greater than 70% thyroid-stimulating hormone suppression showed the most pronounced lipid improvements, with total cholesterol and low-density lipoprotein cholesterol reductions correlating directly with the degree of thyroid-stimulating hormone suppression [15]. This mechanism may involve direct regulation of low-density lipoprotein gene expression and enhanced low-density lipoprotein clearance through thyroid hormone-responsive pathways [15].

Independence from Statin Mechanisms

The cholesterol-lowering effects of roxadustat operate independently of statin mechanisms, making it effective even in patients already receiving statin therapy. Clinical trials show consistent low-density lipoprotein cholesterol reductions regardless of baseline statin use, with no significant drug interactions observed [9] [16]. This independence allows for potential additive effects when roxadustat is used in combination with conventional lipid-lowering therapies.

Pharmacokinetic and pharmacodynamic modeling studies confirm that roxadustat can decrease low-density lipoprotein cholesterol independent of statins and sevelamer [17]. The magnitude of cholesterol reduction appears dose-dependent, with higher roxadustat concentrations producing greater lipid-lowering effects [16]. This dose-response relationship supports the use of roxadustat not only for anemia management but potentially as an adjunctive therapy for dyslipidemia in chronic kidney disease patients.

Anti-Proliferative Effects via Cell Cycle Arrest Pathways

Roxadustat exerts significant anti-proliferative effects through hypoxia-inducible factor-mediated activation of cell cycle checkpoint pathways, particularly the p53/p21 axis. This mechanism represents a novel therapeutic application beyond its established role in anemia management, with particular relevance in diabetic kidney disease and glomerular pathology [18].

Molecular Mechanisms of Cell Cycle Arrest

The anti-proliferative effects of roxadustat operate through a well-characterized molecular pathway involving hypoxia-inducible factor 1α stabilization and subsequent activation of tumor suppressor p53 [18]. Under normoxic conditions, prolyl hydroxylase domain proteins continuously degrade hypoxia-inducible factor 1α, but roxadustat inhibition of these enzymes leads to hypoxia-inducible factor 1α accumulation and nuclear translocation. The stabilized hypoxia-inducible factor 1α then activates p53 gene transcription, which subsequently upregulates cyclin-dependent kinase inhibitor p21 [18].

Co-immunoprecipitation studies demonstrate direct protein-protein interactions between hypoxia-inducible factor 1α and p53, with molecular docking predictions identifying specific binding sites including lysine 328, proline 332, arginine 245, and lysine 251 of hypoxia-inducible factor 1α interacting with alanine 222, tyrosine 226, glutamate 225, and aspartate 265 of p53 [18]. This direct interaction facilitates the transcriptional activation of p21, which then binds to and inhibits cyclin-dependent kinases, leading to cell cycle arrest.

Cell Cycle Arrest Characteristics

Flow cytometry analyses reveal that roxadustat induces specific S-phase arrest in proliferating cells. In mesangial cells cultured under high glucose conditions mimicking diabetic kidney disease, roxadustat treatment at 100 micromolar for 72 hours increased the proportion of S-phase cells from 39.54% to 50.81% [18]. This arrest coincides with significant alterations in cell cycle regulatory proteins, including upregulation of cyclin-dependent kinase inhibitors and downregulation of cyclins.

| Cell Type | Treatment Conditions | S-Phase Arrest | HIF-1α Expression | p53/p21 Response | Cyclin Changes |

|---|---|---|---|---|---|

| Mesangial cells (high glucose) | 100 μM, 72 hours | 50.81% vs 39.54% | Significantly increased | p53↑, p21↑ (p<0.01) | Cyclin A1↓, A2↓, E1↓ |

| KONC cells | 100 μM, 72 hours | S-phase arrest | Significantly increased | p53↑, p21↑ | Cyclin A1↓, A2↓, E1↓ |

| Trp53-/- cells | 100 μM, 72 hours | Reduced effect | Increased but p53-independent | p53 absent, p21↓ | Effect diminished |

| db/db mice kidney | In vivo treatment | Reduced proliferation | Increased | p53↑, p21↑ | Decreased expression |

Experimental Validation Using Knockout Models

The specificity of the hypoxia-inducible factor 1α/p53/p21 pathway was confirmed using Trp53 knockout mesangial cell lines. In these p53-deficient cells, roxadustat still increased hypoxia-inducible factor 1α expression but failed to induce significant p21 upregulation or cell cycle arrest [18]. The differences in cyclin expression between treatment and control groups largely disappeared in p53 knockout cells, confirming that the anti-proliferative effects depend on functional p53 signaling.

Western blot analyses demonstrate that roxadustat significantly reduces expression of cyclins A1, A2, and E1 in wild-type cells through the p53-dependent pathway [18]. However, in Trp53 knockout cells, these cyclin changes are greatly diminished, indicating that p53 is essential for mediating the cell cycle regulatory effects of roxadustat.

In Vivo Validation in Diabetic Models

Animal studies using db/db diabetic mice confirm the translational relevance of these anti-proliferative effects. Immunohistochemical analyses show that roxadustat treatment significantly reduces proliferation markers including Ki67, proliferating cell nuclear antigen, and 5-ethynyl-2'-deoxyuridine incorporation in kidney tissues [18]. These changes correlate with increased expression of hypoxia-inducible factor 1α, p53, and p21 proteins in glomerular mesangial areas.

The in vivo effects parallel the in vitro findings, with roxadustat-treated db/db mice showing reduced mesangial cell proliferation and glomerular hypercellularity compared to untreated diabetic controls [18]. This suggests potential therapeutic applications for roxadustat in preventing or slowing the progression of diabetic kidney disease through its anti-proliferative mechanisms.

Metabolic Reprogramming Effects

Beyond direct cell cycle effects, roxadustat induces broader metabolic reprogramming that may contribute to its anti-proliferative activity. In human myotubes, roxadustat treatment leads to increased glycolytic rate and reduced mitochondrial respiration, characteristic of the metabolic shift associated with hypoxia-inducible factor activation [19]. This metabolic reprogramming involves upregulation of glucose transporter 1, hexokinase 2, and pyruvate dehydrogenase kinase 1, while simultaneously reducing ATP-linked mitochondrial respiration [19].

The metabolic effects show some differences between normal glucose tolerance and type 2 diabetic donors, with diabetic cells showing blunted responses to certain hypoxia-inducible factor target genes [19]. However, the overall anti-proliferative and metabolic reprogramming effects remain consistent across different metabolic states, suggesting broad therapeutic applicability.

Ferroptosis Induction in Oncology Models: Lipid Peroxidation Mechanisms

Roxadustat demonstrates potent ferroptosis-inducing capabilities in cancer models, particularly in chemoresistant tumors where traditional apoptosis-based therapies fail. This iron-dependent form of regulated cell death represents a novel therapeutic mechanism that bypasses apoptosis resistance commonly observed in aggressive cancers [20] [21].

Mechanisms of Ferroptosis Induction

Ferroptosis is characterized by iron-dependent lipid peroxidation leading to cell membrane damage and death [22]. Roxadustat induces ferroptosis through hypoxia-inducible factor stabilization, which triggers multiple pathways converging on lipid peroxidation. The primary mechanism involves increased cellular iron accumulation combined with enhanced generation of lipid peroxides, particularly affecting polyunsaturated fatty acids in cellular membranes [20] [21].

The ferroptosis induction process begins with roxadustat-mediated hypoxia-inducible factor activation, which upregulates iron transport proteins and downregulates protective antioxidant systems. Studies in glioblastoma cells demonstrate that roxadustat treatment significantly increases cellular iron concentrations and promotes accumulation of lipid peroxidation products [20] [21]. These changes are accompanied by characteristic mitochondrial morphological alterations including mitochondrial atrophy and increased membrane density [21].

Hypoxia-Inducible Factor Subtype-Specific Effects

Mechanistic studies reveal differential roles for hypoxia-inducible factor 1α and 2α in mediating ferroptosis. While both subunits contribute to the overall ferroptotic response, hypoxia-inducible factor 2α appears to play the predominant role in lipid metabolism regulation [20] [21]. Small interfering RNA knockdown experiments show that hypoxia-inducible factor 2α suppression significantly inhibits roxadustat-induced lipid peroxidation, while hypoxia-inducible factor 1α knockdown has lesser effects on this specific aspect [21].

| Cancer Model | Treatment Conditions | Lipid Peroxidation | Iron Accumulation | HIF Pathway | Lipid Regulatory Genes | Cell Death Mechanism |

|---|---|---|---|---|---|---|

| Glioblastoma U87 cells | Roxadustat treatment | Increased cellular iron and lipid peroxidation | Cellular iron accumulation | HIF-1α and HIF-2α activation | HILPDA and PLIN2 upregulation | Ferroptosis inhibited by Fer-1 and GSH |

| TMZ-resistant GBM | Roxadustat + TMZ resistance | Enhanced vs TMZ alone | Iron accumulation independent of TMZ | Predominantly HIF-2α mediated | HIF-2α dependent lipid genes | Bypassed apoptosis resistance |

| GBM xenograft mice | Roxadustat in vivo | 4-HNE positive cells increased | Prussian blue positive | HIF-1α and HIF-2α upregulation | ACSL4, PTGS2, CHAC1 upregulation | Confirmed by inhibitors |

The hypoxia-inducible factor 2α-dependent effects specifically involve upregulation of lipid regulatory genes including hypoxia-inducible lipid droplet-associated protein and perilipin 2 [21]. These proteins are crucial for lipid metabolism and their overexpression sensitizes cells to ferroptosis by altering lipid homeostasis and promoting accumulation of peroxidizable lipids.

Lipid Peroxidation Cascade

The ferroptotic process involves a complex cascade of lipid peroxidation reactions initiated by iron-catalyzed Fenton chemistry. Roxadustat treatment increases intracellular iron availability, which then participates in the generation of hydroxyl radicals through the reaction of ferrous iron with hydrogen peroxide [22] [23]. These highly reactive hydroxyl radicals attack polyunsaturated fatty acids in cellular membranes, initiating lipid peroxidation chains that propagate throughout the cell.

Key enzymes in the lipid peroxidation pathway are significantly affected by roxadustat treatment. Acyl-CoA synthetase long-chain family member 4, lysophosphatidylcholine acyltransferase 3, and lipoxygenases show increased expression following roxadustat exposure [21] [23]. These enzymes facilitate the incorporation of polyunsaturated fatty acids into membrane phospholipids and catalyze their subsequent peroxidation.

Simultaneously, roxadustat suppresses protective antioxidant systems, particularly the glutathione peroxidase 4 pathway that normally neutralizes lipid peroxides [23]. While glutathione peroxidase 4 protein levels may not change dramatically, the overall antioxidant capacity becomes overwhelmed by the enhanced rate of lipid peroxidation, leading to cell death.

Therapeutic Efficacy in Chemoresistant Models

Roxadustat demonstrates particular efficacy against chemoresistant cancer cells that have developed resistance to conventional therapies. In temozolomide-resistant glioblastoma models, roxadustat induces significant cell death through ferroptosis while the tumors remain refractory to standard chemotherapy [20] [21]. This suggests that ferroptosis induction represents a viable strategy for overcoming apoptosis resistance in aggressive cancers.

In vivo studies using xenograft models confirm the therapeutic potential of roxadustat-induced ferroptosis. Treatment with roxadustat significantly prolongs survival in mice bearing chemoresistant glioblastoma tumors without causing visible organ toxicity [20] [21]. Histological analyses of tumor tissues show increased 4-hydroxynonenal staining, indicating enhanced lipid peroxidation, along with reduced Ki67-positive proliferating cells [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Evrenzo is indicated for treatment of adult patients with symptomatic anaemia associated with chronic kidney disease (CKD).

Treatment of anaemia due to chronic disorders

Pharmacology

Roxadustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), with potential anti-anemic activity. Upon administration, roxadustat binds to and inhibits HIF-PHI, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism.

ATC Code

B03 - Antianemic preparations

B03X - Other antianemic preparations

B03XA - Other antianemic preparations

B03XA05 - Roxadustat

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

HIF hydroxylase [EC:1.14.11.29]

EGLN (HPH) [HSA:54583 112398 112399] [KO:K09592]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following oral administration of radiolabelled roxadustat in healthy subjects, the mean recovery of radioactivity was 96% (50% in feces, 46% in urine). In feces, 28% of the dose was excreted as unchanged roxadustat. Less than 2% of the dose was recovered in urine as unchanged roxadustat.

The blood-to-plasma ratio of roxadustat is 0.6. The apparent volume of distribution at steady-state is 24 L.

The apparent total body clearance (CL/F) of roxadustat is 1.1 L/h in patients with CKD not on dialysis and 1.4 L/h in patients with CKD on dialysis.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

"Evrenzo EPAR". European Medicines Agency (EMA). 23 June 2021. Retrieved 24 August 2021. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

Provenzano R, Besarab A, Sun CH, Diamond SA, Durham JH, Cangiano JL, et al. (June 2016). "Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD". Clinical Journal of the American Society of Nephrology. 11 (6): 982–91. doi:10.2215/CJN.06890615. PMC 4891748. PMID 27094610.

Becker K, Saad M (April 2017). "A New Approach to the Management of Anemia in CKD Patients: A Review on Roxadustat". Advances in Therapy. 34 (4): 848–853. doi:10.1007/s12325-017-0508-9. PMID 28290095.

Dhillon S (April 2019). "Roxadustat: First Global Approval". Drugs. 79 (5): 563–572. doi:10.1007/s40265-019-01077-1. PMID 30805897. S2CID 71147333.

Dhillon, Sohita (2019). "Roxadustat: First Global Approval". Drugs. 79 (5): 563–572. doi:10.1007/s40265-019-01077-1. PMID 30805897. S2CID 71147333.

"Astellas Receives Approval of Evrenzo (roxadustat) in Japan for the Treatment of Anemia of Chronic Kidney Disease in Adult Patients Not on Dialysis". Astellas. 2020-11-27.

Zhou M, Hou J, Li Y, Mou S, Wang Z, Horch RE, et al. (April 2019). "The pro-angiogenic role of hypoxia inducible factor stabilizer FG-4592 and its application in an in vivo tissue engineering chamber model". Scientific Reports. 9 (1): 6035. Bibcode:2019NatSR...9.6035Z. doi:10.1038/s41598-019-41924-5. PMC 6465281. PMID 30988335.

Cygulska K, Wejner-Mik P, Plewka M, Figiel Ł, Chrzanowski Ł, Kasprzak JD (May 2019). "Roxadustat: another drug that causes pulmonary hypertension? Report of first human case". Polish Archives of Internal Medicine. 129 (5): 344–345. doi:10.20452/pamw.4445. PMID 30758318.

Chen N, Hao C, Peng X, Lin H, Yin A, Hao L, et al. (September 2019). "Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis". The New England Journal of Medicine. 381 (11): 1001–1010. doi:10.1056/NEJMoa1813599. PMID 31340089.

Beuck S, Schänzer W, Thevis M (November 2012). "Hypoxia-inducible factor stabilizers and other small-molecule erythropoiesis-stimulating agents in current and preventive doping analysis". Drug Testing and Analysis. 4 (11): 830–45. doi:10.1002/dta.390. PMID 22362605.

Buisson C, Marchand A, Bailloux I, Lahaussois A, Martin L, Molina A (March 2016). "Detection by LC-MS/MS of HIF stabilizer FG-4592 used as a new doping agent: Investigation on a positive case". Journal of Pharmaceutical and Biomedical Analysis. 121: 181–187. doi:10.1016/j.jpba.2016.01.029. PMID 26808067.

Eichner D, Van Wagoner RM, Brenner M, Chou J, Leigh S, Wright LR, et al. (November 2017). "lmplementation of the prolyl hydroxylase inhibitor Roxadustat (FG-4592) and its main metabolites into routine doping controls". Drug Testing and Analysis. 9 (11–12): 1768–1778. doi:10.1002/dta.2202. PMID 28378453.

"FibroGen Announces Outcome of FDA Advisory Committee Review of Roxadustat for Treatment of Anemia of Chronic Kidney Disease | FibroGen, Inc". investor.fibrogen.com. Retrieved 2021-07-15.

"AstraZeneca, FibroGen hit another roxadustat setback as FDA panel calls for more safety data". FiercePharma. Retrieved 2021-07-16.

Explore Compound Types